Aluminium borate N-hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

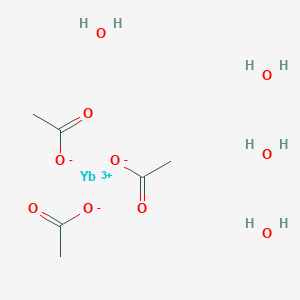

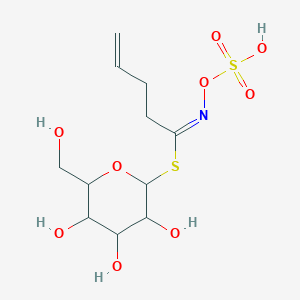

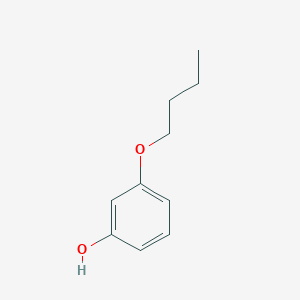

Aluminium borate N-hydrate is a chemical compound with the molecular formula H3AlB3O6 . It is often used in various scientific and industrial applications due to its unique properties .

Synthesis Analysis

Aluminium borate can be synthesized using various methods such as sol-gel technique , pyrolysis of polyaminoborane precursors , and thermochemical boronizing of alumina in amorphous boron medium . The sol-gel method offers advantages such as low temperature processing, low cost, easy technology, and a wide range of accessible shapes .Molecular Structure Analysis

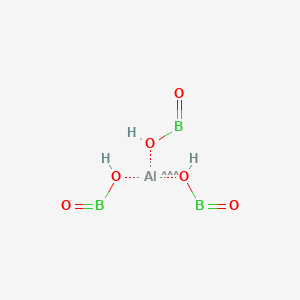

The molecular structure of Aluminium borate N-hydrate involves interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and other cations in borate solutions . The structure is often crystalline in nature, with high thermal stability and resistance to chemical attack .Chemical Reactions Analysis

The chemical reactions involving Aluminium borate N-hydrate are complex and can involve various elements and compounds. For instance, in borate solutions, boric acid molecules can undergo hydration in one of three ways: direct hydration, interstitial hydration, and axial hydration .Physical And Chemical Properties Analysis

Aluminium borate N-hydrate exhibits unique physical and chemical properties. It has a molecular weight of 158.435 . Aluminium borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .Mécanisme D'action

Orientations Futures

Research into Aluminium borate N-hydrate and related compounds is ongoing, with potential applications in various fields. For instance, the thermochemical boronizing of alumina in amorphous boron medium is a simple method to obtain a thin aluminium borate layer consisting of oriented nano-rod-like crystals . Furthermore, Aluminium borate shows high elastic modulus, tensile strength, resistance to corrosion, and chemical stability, making it a valuable material for protective coatings .

Propriétés

InChI |

InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMDWKTDYMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB3H3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14325393 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)